D17-6Kpgf1A
Overview
Description
D17-6Kpgf1A, also known as 6-keto Prostaglandin F1α, is a naturally occurring prostaglandin synthesized from arachidonic acid. It is a potent vasodilator and has various biological effects. This compound is the inactive, non-enzymatic hydrolysis product of prostacyclin (PGI2) and serves as a useful marker of PGI2 biosynthesis in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D17-6Kpgf1A involves the conversion of prostacyclin (PGI2) to its hydrolysis product. This process can be carried out under non-enzymatic conditions, typically involving the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at specific pH levels .
Industrial Production Methods
Industrial production of this compound is generally carried out through the extraction and purification of prostacyclin from biological sources, followed by its hydrolysis to form the desired compound. The process involves several steps, including extraction, purification, and hydrolysis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
D17-6Kpgf1A undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
D17-6Kpgf1A has a wide range of applications in scientific research, including:
Chemistry: Used as a marker for studying prostacyclin biosynthesis and metabolism.
Biology: Investigated for its role in various biological processes, including inflammation and vasodilation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
D17-6Kpgf1A exerts its effects through its interaction with specific molecular targets and pathways. It is involved in the regulation of vasodilation and platelet aggregation by acting on prostacyclin receptors. The compound’s mechanism of action includes the activation of signaling pathways that lead to the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2α: Another prostaglandin with similar biological effects but different chemical structure.
Prostaglandin E2: Known for its role in inflammation and pain modulation.
Prostaglandin D2: Involved in allergic reactions and sleep regulation
Uniqueness
D17-6Kpgf1A is unique due to its specific role as a marker for prostacyclin biosynthesis and its potent vasodilatory effects. Unlike other prostaglandins, it is the inactive hydrolysis product of prostacyclin, making it a valuable tool for studying prostacyclin metabolism and function .
Properties
IUPAC Name |
7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16-,17+,18+,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKNJQYMAGMXTR-LHGKOEPASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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